molecular formula C12H21F3N2O2 B1439002 Tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate CAS No. 1146289-88-4

Tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate

Cat. No. B1439002
M. Wt: 282.3 g/mol
InChI Key: JJFGKQNWOASFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate” is a chemical compound with the molecular formula C12H21F3N2O2 and a molecular weight of 282.31 . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The molecular structure of this compound is defined by its IUPAC name and molecular formula. The IUPAC name is “tert-butyl 4-[(2,2,2-trifluoroethyl)amino]-1-piperidinecarboxylate” and the molecular formula is C12H21F3N2O2 . This suggests that the compound contains a piperidine ring, a tert-butyl group, a carboxylate group, and a trifluoroethyl group attached to an amino group.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the sources I found.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis as Intermediate Compounds : Tert-butyl piperidine derivatives, including those similar to the compound , have been synthesized as key intermediates in the development of biologically active compounds like crizotinib and Vandetanib (Kong et al., 2016); (Wang et al., 2015).
  • Intermediate in Anticancer Drug Synthesis : Certain tert-butyl piperidine derivatives are important intermediates for small molecule anticancer drugs (Zhang et al., 2018).

Chemical Properties and Applications

  • X-ray Crystallography and Molecular Structure : Tert-butyl piperidine derivatives have been studied using X-ray crystallography to understand their molecular structure and packing in crystals (Didierjean et al., 2004).
  • Building Blocks for Synthesis of Other Compounds : These derivatives serve as versatile building blocks for synthesizing various biologically active molecules, including hydroxypipecolate and hydroxylysine derivatives (Marin et al., 2004).

Biological Activity and Potential Applications

  • Inhibitory Activities in Cell-Based Assays : Some tert-butyl piperidine derivatives have shown inhibitory activities in enzyme-assay and cell-based assays, indicating potential applications in drug development (Chonan et al., 2011).

Safety And Hazards

This compound is considered hazardous and has been assigned the GHS07 pictogram . It comes with the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 4-(2,2,2-trifluoroethylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-6-4-9(5-7-17)16-8-12(13,14)15/h9,16H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFGKQNWOASFQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.